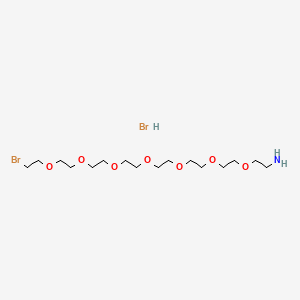
Bromo-PEG7-amine (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG7-amine (hydrobromide): is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to enhance the solubility and stability of PROTACs, making it a valuable tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG7-amine (hydrobromide) is synthesized through a series of chemical reactions involving the introduction of a bromine atom and an amine group into a PEG chain. The synthetic route typically involves the following steps:
Bromination: The PEG chain is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Amination: The brominated PEG is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of Bromo-PEG7-amine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG7-amine (hydrobromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azido-PEG7-amine, thiocyanato-PEG7-amine.
Oxidation Products: Nitroso-PEG7-amine, nitro-PEG7-amine.
Reduction Products: Primary amine derivatives
Scientific Research Applications
Bromo-PEG7-amine (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and the treatment of diseases through targeted protein degradation.
Industry: Utilized in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Bromo-PEG7-amine (hydrobromide) involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker enhances the solubility and stability of the PROTAC, ensuring efficient protein degradation .
Comparison with Similar Compounds
Bromo-PEG4-amine: A shorter PEG linker with similar properties but lower solubility and stability.
Bromo-PEG12-amine: A longer PEG linker that provides greater flexibility but may reduce the efficiency of protein degradation.
Azido-PEG7-amine: Contains an azide group instead of a bromine atom, used for click chemistry applications.
Uniqueness: Bromo-PEG7-amine (hydrobromide) is unique due to its optimal PEG chain length, which balances solubility, stability, and flexibility. This makes it particularly effective in the synthesis of PROTACs and other applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C16H35Br2NO7 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H |
InChI Key |
MZCXXNFWQNGDJA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















